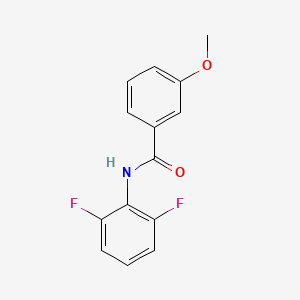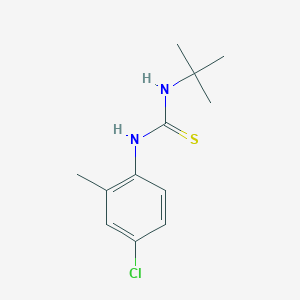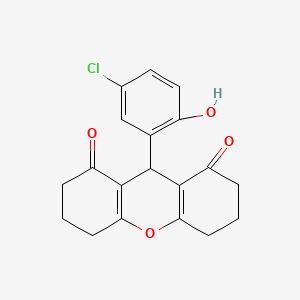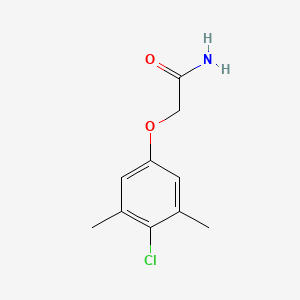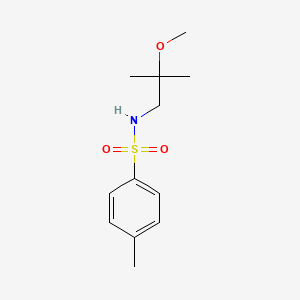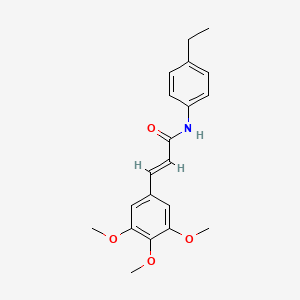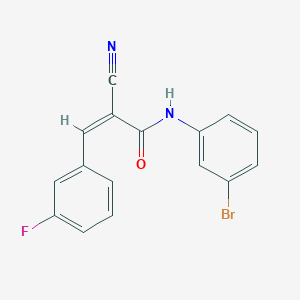![molecular formula C13H18N2OS B5778472 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a synthetic compound that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential applications in treating various medical conditions, including growth hormone deficiency, sarcopenia, and osteoporosis.
Mecanismo De Acción
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide works by stimulating the secretion of GH and IGF-1 in the body. It binds to the GHSR, which is primarily located in the hypothalamus and pituitary gland. This results in the activation of the growth hormone-releasing hormone (GHRH) neurons, leading to an increase in GH secretion. The increased GH secretion, in turn, stimulates the production of IGF-1, which has anabolic effects on muscle and bone tissue.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, leading to an increase in muscle mass and bone density. It also improves sleep quality and cognitive function in healthy adults. Additionally, this compound has been found to have anti-inflammatory effects and may improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. It is a selective agonist of the GHSR, making it a useful tool for studying the effects of GH and IGF-1 on various biological processes. Additionally, it has a long half-life, allowing for once-daily dosing in animal studies. However, the use of this compound in lab experiments is limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide. One area of interest is its potential applications in treating age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the development of more selective and potent GHSR agonists may lead to the discovery of novel therapeutic agents for various medical conditions.
Métodos De Síntesis
The synthesis of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide involves the reaction of 2-amino-2-methyl-N-[(2-methylphenyl)sulfanyl]acetamide with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been extensively studied for its potential applications in treating various medical conditions. It has been shown to increase muscle mass and bone density in elderly individuals with sarcopenia and osteoporosis. Additionally, this compound has been found to improve sleep quality and cognitive function in healthy adults.
Propiedades
IUPAC Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)7-12(16)15-13(17)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQOKSASXMKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

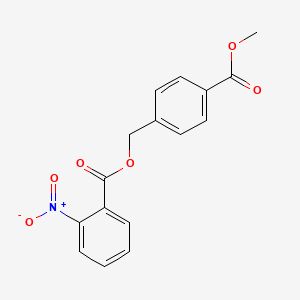
![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
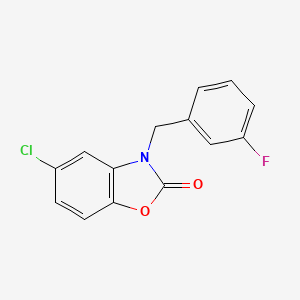
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
